3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS No.: 899945-92-7
Cat. No.: VC4257144
Molecular Formula: C20H17N5O2
Molecular Weight: 359.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899945-92-7 |
|---|---|
| Molecular Formula | C20H17N5O2 |
| Molecular Weight | 359.389 |
| IUPAC Name | 3,5-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
| Standard InChI | InChI=1S/C20H17N5O2/c1-13-8-14(2)10-15(9-13)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,26) |
| Standard InChI Key | QQYBPKZAPHZUOO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C |
Introduction
3,5-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a heterocyclic compound, specifically a pyrazolo[3,4-d]pyrimidine derivative. This compound is of interest due to its potential biological activities and chemical properties. The synthesis of this compound typically involves multi-step organic reactions, and its structure is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis and Optimization
The synthesis of this compound involves complex organic reactions. For large-scale production, optimizing the synthetic route is crucial to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles can enhance efficiency.
Biological Activity
3,5-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, this compound affects various biochemical pathways related to cell proliferation and survival.
Comparison with Similar Compounds
Other pyrazolo[3,4-d]pyrimidine derivatives, such as those discussed in research on thieno[3,2-d]pyrimidines, exhibit pharmacological significance including anticancer, antitumor, antimicrobial, and antiviral activities . While these compounds share structural similarities, their specific biological activities can vary widely.
Table: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Biological Activity |
|---|---|
| 3,5-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | CDK2 inhibitor |
| Thieno[3,2-d]pyrimidine derivatives | Anticancer, antitumor, antimicrobial, antiviral |
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